3-Acetamidonaphthalene-1-carboxylic acid
Description
3-Acetamidonaphthalene-1-carboxylic acid is a naphthalene derivative featuring a carboxylic acid group at the 1-position and an acetamido (acetylated amino) substituent at the 3-position. The acetamido group may enhance solubility and stability compared to unmodified amino derivatives, while the carboxylic acid enables participation in conjugation or salt formation.
Properties
IUPAC Name |
3-acetamidonaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8(15)14-10-6-9-4-2-3-5-11(9)12(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELUJTFULRIQGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparison
Physicochemical Properties
- Acidity : The electron-withdrawing chloro group in 8-chloronaphthalene-1-carboxylic acid increases acidity (pKa ~2.5) compared to the acetamido derivative (pKa ~3.5 estimated).
- Thermal Stability : 1,3-Adamantanedicarboxylic acid exhibits a high melting point (169–171°C), while naphthalene analogs typically melt below 150°C due to less rigid structures.
- Solubility : The acetamido group in 3-acetamidonaphthalene-1-carboxylic acid likely enhances water solubility relative to hydrophobic adamantane-based Adapalene.
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